Benzene,1-ethenyl-4-(ethenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene,1-ethenyl-4-(ethenylsulfonyl)-: is an organic compound with the molecular formula C10H10O2S It is a derivative of benzene, where one hydrogen atom is replaced by an ethenyl group and another hydrogen atom is replaced by an ethenylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene,1-ethenyl-4-(ethenylsulfonyl)- typically involves the reaction of benzene with ethenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atoms on the benzene ring.
Industrial Production Methods: Industrial production of Benzene,1-ethenyl-4-(ethenylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene,1-ethenyl-4-(ethenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethenylsulfonyl group to a sulfonyl group.
Substitution: The ethenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the ethenyl groups under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonyl derivatives.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene,1-ethenyl-4-(ethenylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene,1-ethenyl-4-(ethenylsulfonyl)- involves its interaction with molecular targets and pathways. The ethenylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities.
Vergleich Mit ähnlichen Verbindungen
- Benzene,1-ethenyl-4-methylsulfonyl-
- Benzene,1-ethenyl-4-ethyl-
- Benzene,1-ethenyl-4-ethynyl-
Comparison: Benzene,1-ethenyl-4-(ethenylsulfonyl)- is unique due to the presence of both ethenyl and ethenylsulfonyl groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the ethenylsulfonyl group enhances its ability to undergo oxidation and reduction reactions, making it a versatile compound in various chemical processes.
Eigenschaften
Molekularformel |
C10H10O2S |
---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
1-ethenyl-4-ethenylsulfonylbenzene |
InChI |
InChI=1S/C10H10O2S/c1-3-9-5-7-10(8-6-9)13(11,12)4-2/h3-8H,1-2H2 |
InChI-Schlüssel |
CXTXADCCUVACGB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.